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Compound of Interest

Compound Name: DACN(Tos2)

Cat. No.: B2971893

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthetic route
for DACN(Tos2,6-OH) (N,N'-ditosyl-2,6-dihydroxy-azacyclononane). Extensive literature
searches did not yield a specific, published procedure for the synthesis of this compound.
Therefore, the presented methodologies are based on established principles of organic
synthesis for analogous structures, including the formation of medium-ring heterocycles and
standard tosylation reactions. The reaction conditions and yields provided are hypothetical and
should be considered as starting points for experimental optimization.

Introduction

DACN(Tos2,6-OH) is a functionalized azacyclononane derivative with potential applications in
medicinal chemistry and materials science. The presence of two tosyl groups and two hydroxyl
moieties suggests its utility as a versatile building block or a ligand for metal complexes. The
tosyl groups can serve as protecting groups for the amine nitrogens or as activating groups for
further functionalization. The hydroxyl groups offer sites for derivatization or can influence the
molecule's solubility and binding properties. This document outlines a plausible multi-step
synthetic strategy for obtaining DACN(Tos2,6-OH).

Proposed Synthetic Pathway

A logical approach to the synthesis of DACN(Tos2,6-OH) involves a three-stage process:
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o Synthesis of a Cyclic Olefin Precursor: Construction of the nine-membered azacyclononane
ring containing a carbon-carbon double bond. A ring-closing metathesis (RCM) of a protected
diallylamine derivative is a modern and effective method for the formation of such medium-
sized rings.

» Dihydroxylation: Conversion of the carbon-carbon double bond in the cyclic olefin to a diol.
This can be achieved through various established methods, such as dihydroxylation using
osmium tetroxide or potassium permanganate.

» Ditosylation: Introduction of the two tosyl groups onto the secondary amine nitrogen and the
two newly formed hydroxyl groups. This is a standard procedure typically carried out using
tosyl chloride in the presence of a base.

A schematic of this proposed synthetic pathway is illustrated below.
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Figure 1. Proposed synthetic workflow for DACN(Tos2,6-OH).

Experimental Protocols

The following are detailed, hypothetical protocols for each stage of the proposed synthesis.
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Stage 1: Synthesis of N-tert-butoxycarbonyl-
azacyclonon-5-ene

This stage focuses on the construction of the nine-membered ring via Ring-Closing Metathesis.
Reaction Scheme:

Materials and Reagents:

Reagent/Material Purity/Grade Supplier (Example)
Diallylamine >98% Sigma-Aldrich
Di-tert-butyl dicarbonate ] ]

(Boc:0) >97% Sigma-Aldrich
Grubbs' Catalyst (2nd Gen.) >97% Sigma-Aldrich
Dichloromethane (DCM), dry Anhydrous Acros Organics
Triethylamine (TEA) >99% Fisher Scientific
Diethyl ether ACS Grade VWR Chemicals

Saturated aq. NaHCOs ]
Prepared in-house

solution

Brine - Prepared in-house

Anhydrous Magnesium Sulfate - Fisher Scientific
Protocol:

Part A: Protection of Diallylamine

» To a stirred solution of diallylamine (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add
triethylamine (1.2 eq.).

e Slowly add a solution of di-tert-butyl dicarbonate (Bocz20, 1.1 eq.) in DCM.

 Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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e Monitor the reaction by Thin Layer Chromatography (TLC).

e Upon completion, wash the reaction mixture with saturated aqueous NaHCOs solution and
then with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield crude N-Boc-diallylamine, which can be used in the next step
without further purification.

Part B: Ring-Closing Metathesis

e Dissolve the crude N-Boc-diallylamine from the previous step in dry, degassed DCM to a
concentration of 0.01 M.

e Add Grubbs' Catalyst (2nd Generation, 2-5 mol%).

o Reflux the mixture under a nitrogen atmosphere for 4-12 hours, monitoring the reaction by
TLC.

e Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford the N-Boc-azacyclonon-5-ene.

Table 1: Generalized Reaction Conditions for Stage 1
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Parameter Condition Notes
Protection
_ Anhydrous conditions are
Solvent Dichloromethane (DCM)
recommended.
] ) Other non-nucleophilic bases
Base Triethylamine (TEA)
can be used.
Initial cooling helps to control
Temperature 0 °C to Room Temperature

the exotherm.

Reaction Time 12 hours Monitor by TLC for completion.
RCM
Grubbs' Catalyst (2nd Other metathesis catalysts can
Catalyst )
Generation) be screened.
Higher loading may be
Catalyst Loading 2-5 mol% necessary for sluggish

reactions.

Dichloromethane (DCM),

Degassing is crucial to prevent

Solvent "
degassed catalyst decomposition.
High dilution favors
Concentration 0.01 M intramolecular cyclization over
polymerization.
Temperature Reflux (approx. 40 °C)

Reaction Time

4-12 hours

Monitor by TLC.

Estimated Yield

60-80% (over two steps)

Yields for RCM of medium

rings can be variable.

Stage 2: Synthesis of N-Boc-2,6-dihydroxy-

azacyclononane

This stage involves the dihydroxylation of the double bond.
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Reaction Scheme:

Materials and Reagents:

Reagent/Material Purity/Grade Supplier (Example)
N-Boc-azacyclonon-5-ene - Synthesized in Stage 1
Osmium Tetroxide (OsOa), 4% ) )
. - Sigma-Aldrich
in water
N-Methylmorpholine N-oxide )

>97% Acros Organics
(NMO)
Acetone/Water mixture (e.g., _

ACS Grade VWR Chemicals
10:1)
Sodium Sulfite ACS Grade Fisher Scientific
Ethyl Acetate ACS Grade VWR Chemicals

Anhydrous Sodium Sulfate

Fisher Scientific

Protocol:

e Dissolve N-Boc-azacyclonon-5-ene (1.0 eq.) in a mixture of acetone and water (e.g., 10:1

vIv).

e Add N-methylmorpholine N-oxide (NMO, 1.5 eq.).

 To this stirring solution, add a catalytic amount of osmium tetroxide solution (4% in water, 1-2

mol%).

« Stir the reaction at room temperature for 12-24 hours. The solution will likely turn dark

brown/black.

e Monitor the reaction by TLC.

e Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

sulfite and stir for 30 minutes.
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o Extract the mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (e.g., using a
DCM/methanol gradient) to yield N-Boc-2,6-dihydroxy-azacyclononane.

Table 2: Generalized Reaction Conditions for Stage 2

Parameter Condition Notes

Caution: OsOa is highly toxic
and volatile. Handle with
extreme care in a fume hood.
Dihydroxylation Reagent OsO4 (cat.), NMO (stoich.) Alternative methods like using
cold, dilute KMnOa4 can be

explored but may lead to lower

yields.
The presence of water is
Solvent Acetone/Water )
necessary for the reaction.
Temperature Room Temperature
Reaction Time 12-24 hours Monitor by TLC.
) ) Dihydroxylation reactions are
Estimated Yield 70-90%

generally high-yielding.

Stage 3: Synthesis of DACN(Tos2,6-OH)

This final stage involves the removal of the Boc protecting group and the ditosylation of the
amine and hydroxyl groups.

Reaction Scheme:

Materials and Reagents:
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Reagent/Material Purity/Grade Supplier (Example)

N-Boc-2,6-dihydroxy-
yaroxy - Synthesized in Stage 2

azacyclononane

Trifluoroacetic Acid (TFA) >99% Sigma-Aldrich

p-Toluenesulfonyl chloride )
>98% Acros Organics

(TsCl)

Pyridine, dry Anhydrous Fisher Scientific

Dichloromethane (DCM), dry Anhydrous VWR Chemicals

1 M Hydrochloric Acid (HCI) - Prepared in-house

Saturated aq. NaHCOs3 )
- Prepared in-house

solution

Brine - Prepared in-house

Anhydrous Sodium Sulfate - Fisher Scientific
Protocol:

Part A: Deprotection

e Dissolve N-Boc-2,6-dihydroxy-azacyclononane in DCM.

o Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.
e Monitor the deprotection by TLC.

e Upon completion, remove the solvent and excess TFA under reduced pressure. The crude
product is the TFA salt of 2,6-dihydroxy-azacyclononane and is often used directly in the next
step.

Part B: Ditosylation

» Dissolve the crude 2,6-dihydroxy-azacyclononane TFA salt in a generous amount of dry
pyridine at 0 °C. Pyridine will act as both the solvent and the base.
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» Slowly add p-toluenesulfonyl chloride (TsCl, at least 3.3 eq.) portion-wise, maintaining the
temperature at O °C.

 Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
e Monitor the reaction by TLC.

e Upon completion, pour the reaction mixture into ice-cold 1 M HCI.

o Extract the product with DCM (3x).

o Combine the organic layers and wash with saturated aqueous NaHCOs solution, followed by
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford DACN(Tos2,6-OH).

Table 3: Generalized Reaction Conditions for Stage 3
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Parameter Condition Notes
Deprotection
Other acidic conditions (e.g.,
Reagent Trifluoroacetic Acid (TFA) HCI in dioxane) can also be
used.
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-2 hours Monitor by TLC.
Ditosylation
) An excess is used to ensure
) p-Toluenesulfonyl chloride )
Tosylating Agent (TsC) complete tosylation of all three
S
sites.
Dry pyridine is essential. Other
o bases like DMAP (catalytic)
Base/Solvent Pyridine ) )
with TEA in DCM could be
explored.
Initial cooling helps to control
Temperature 0 °C to Room Temperature

the exothermic reaction.

Reaction Time

24-48 hours

The reaction can be slow;

monitor for completion.

Estimated Yield

50-70% (over two steps)

Yields can be affected by steric
hindrance and purification

challenges.

Data Presentation Summary

The following table summarizes the proposed reaction conditions for the synthesis of
DACN(Tos2,6-OH). It is important to reiterate that these are generalized conditions and would
require experimental optimization for optimal yield.

Table 4: Summary of Proposed Reaction Conditions and Estimated Yields
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Key ) Estimated
Step Solvent(s) Temp. (°C) Time (h) .
Reagents Yield (%)
1A. Boc Diallylamine,
_ DCM Oto RT 12 >95 (crude)
Protection Boc20, TEA
_ N-Boc-
1B. Ring- _ _
) diallylamine,
Closing DCM 40 (reflux) 4-12 60-80
) Grubbs' Cat.
Metathesis
(2nd Gen)
5 N-Boc-
) ] azacyclonon-  Acetone/Wat
Dihydroxylati RT 12-24 70-90
5-ene, OsOa er
on
(cat.), NMO
3A. Boc N-Boc-diol,
_ DCM RT 1-2 >95 (crude)
Deprotection TFA
3B. Diol-amine, o
) ) o Pyridine Oto RT 24-48 50-70
Ditosylation TsClI, Pyridine
Overall
Estimated - - - - 18-40%
Yield

Logical Relationships in the Ditosylation Step

The final ditosylation step involves the reaction of three nucleophilic sites (one secondary

amine and two hydroxyl groups) with an electrophile (tosyl chloride). The reactivity of these

sites can differ, potentially leading to a mixture of partially tosylated products.
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Figure 2. Potential tosylation pathways and intermediates.

To drive the reaction to the desired fully tosylated product, DACN(Tos2,6-OH), a sufficient
excess of tosyl chloride and a prolonged reaction time are recommended. The progress of the
reaction should be carefully monitored by a suitable analytical technique, such as TLC or LC-
MS, to ensure the disappearance of the starting material and intermediate products.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
DACN(Tos2,6-OH)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2971893#dacn-tos2-6-oh-reaction-conditions-for-
optimal-yield]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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